molecular formula C6H10Cl2O2S B1463565 2-Chlorocyclohexane-1-sulfonyl chloride CAS No. 108565-59-9

2-Chlorocyclohexane-1-sulfonyl chloride

Cat. No.: B1463565
CAS No.: 108565-59-9
M. Wt: 217.11 g/mol
InChI Key: ZBAQTFQTWCUZFN-UHFFFAOYSA-N
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Description

2-Chlorocyclohexane-1-sulfonyl chloride (CAS 108565-59-9) is a reactive organosulfur compound with the molecular formula C₆H₁₀Cl₂O₂S and a molecular weight of 217.11 g/mol . This compound features a cyclohexane backbone functionalized with both a chlorine atom and a highly electrophilic sulfonyl chloride group, making it a valuable building block in organic synthesis and medicinal chemistry . Its primary research application is as a versatile sulfonylating agent. The sulfonyl chloride group readily undergoes nucleophilic substitution reactions with amines, alcohols, and thiols to form a library of valuable derivatives such as sulfonamides, sulfonate esters, and sulfonothioates . These derivatives are crucial scaffolds in the development of pharmaceuticals and agrochemicals, with sulfonamides being well-known for their antibacterial properties . The compound can also participate in radical chemistry; when reacted with reducing agents, it can generate alkyl radicals that are useful in carbon-carbon bond-forming reactions like the Giese reaction . Furthermore, the chiral version of this molecule, (1R,2R)-2-Chlorocyclohexane-1-sulfonyl chloride, is particularly valuable for synthesizing enantiomerically pure compounds, where stereochemistry is critical for biological activity in asymmetric synthesis . The mechanism of action involves the electrophilicity of the sulfur atom in the sulfonyl chloride group, which is highly susceptible to nucleophilic attack. This reactivity allows researchers to use this compound as a key intermediate for introducing the sulfonyl moiety into more complex molecular structures . As a moisture-sensitive compound, it requires storage under an inert atmosphere at 2-8°C . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

2-chlorocyclohexane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Cl2O2S/c7-5-3-1-2-4-6(5)11(8,9)10/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAQTFQTWCUZFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-Chlorocyclohexane-1-sulfonyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to react with nucleophiles, such as amines and alcohols, forming sulfonamide and sulfonate esters, respectively. These interactions are crucial in the synthesis of various pharmaceutical compounds and intermediates. The compound’s reactivity is attributed to the presence of the sulfonyl chloride group, which is highly electrophilic and readily forms covalent bonds with nucleophiles.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit certain enzymes involved in metabolic pathways, leading to altered cellular metabolism. Additionally, it may affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. The compound can bind to enzymes, leading to either inhibition or activation of their activity. For instance, it can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. Additionally, this compound can induce changes in gene expression by interacting with DNA or transcription factors, leading to altered transcriptional activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to the compound may result in cumulative effects on cellular processes, including changes in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert its intended biochemical effects. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage level triggers significant changes in cellular function and overall health of the animal.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. For example, the compound can undergo hydrolysis to form sulfonic acid derivatives, which are further metabolized by cellular enzymes. These metabolic pathways are essential for the compound’s detoxification and elimination from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its biochemical effects and overall efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it interacts with DNA and transcription factors, or to the cytoplasm, where it modulates enzyme activity and metabolic processes.

Biological Activity

2-Chlorocyclohexane-1-sulfonyl chloride, with the molecular formula C₆H₁₀ClO₂S, is a chlorinated sulfonamide compound notable for its unique stereochemistry and reactivity. This compound serves as an important intermediate in organic synthesis and has implications in pharmaceutical chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological macromolecules, and relevant case studies.

  • Molecular Weight : Approximately 217 g/mol
  • Boiling Point : ~310 °C
  • Density : 1.41 g/cm³
  • Stereochemistry : (1R,2R) configuration influences reactivity and biological activity.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various nucleophiles and biological macromolecules. This interaction can lead to several outcomes:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which could be leveraged for therapeutic applications.
  • Antimicrobial Properties : Similar compounds have demonstrated antibacterial activity, suggesting potential antimicrobial effects for this sulfonyl chloride derivative .
  • Modulation of Biological Pathways : The compound's reactivity may allow it to modulate neurotransmitter levels or other signaling pathways within cells.

Antibacterial Activity

A study investigated the antibacterial properties of various sulfonamide derivatives, including those structurally related to this compound. The results indicated that compounds with similar sulfonyl groups exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, some derivatives achieved a minimum inhibitory concentration (MIC) comparable to established antibiotics like ciprofloxacin .

Interaction with Biological Macromolecules

Research focusing on the interaction between sulfonyl chlorides and proteins has highlighted the potential for these compounds to serve as enzyme inhibitors. The mechanism typically involves the formation of covalent bonds with active site residues in enzymes, leading to inhibition of their function. This suggests that this compound might exhibit similar inhibitory effects on specific enzymes involved in metabolic pathways.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
2-Chlorocyclohexane-1-carboxylic acidContains a carboxylic acid groupMore polar due to the carboxylic acid functionality
2-Fluorocyclohexane-1-sulfonyl chlorideFluorine substitution instead of chlorineDifferent reactivity profile due to fluorine
(1S,2S)-2-Chlorocyclohexane-1-sulfonyl chlorideDifferent stereochemistryPotentially different biological activity

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C6_6H10_{10}Cl2_2O2_2S
Molecular Weight: 217.11 g/mol
IUPAC Name: 2-chlorocyclohexane-1-sulfonyl chloride
Canonical SMILES: C1CCC(C(C1)S(=O)(=O)Cl)Cl

The compound features a sulfonyl group attached to a chlorinated cyclohexane ring, which contributes to its reactivity towards nucleophiles such as amines and alcohols, forming sulfonamides and sulfonate esters respectively .

Organic Synthesis

This compound is primarily used in organic synthesis as an electrophilic reagent. It participates in electrophilic aromatic substitution reactions, facilitating the introduction of sulfonyl groups into various organic frameworks. This property is particularly valuable in synthesizing complex molecules for pharmaceuticals and agrochemicals.

Case Study: Synthesis of Sulfonamides

In a study focused on synthesizing sulfonamide derivatives, researchers employed this compound to react with primary amines. The resulting compounds exhibited enhanced biological activity against bacterial strains, showcasing the compound's utility in medicinal chemistry.

Biochemical Analysis

The compound plays a significant role in biochemical research, particularly in enzyme inhibition studies. It interacts with various biomolecules, influencing cellular processes and metabolic pathways.

Biochemical Mechanism

  • Nucleophilic Reactions: The compound reacts with nucleophiles to form stable sulfonamide bonds, which can inhibit enzyme activity by blocking substrate access to active sites.
  • Cellular Effects: Studies indicate that at low concentrations, this compound can modulate cell signaling pathways, while higher concentrations may induce cytotoxic effects.

Pharmaceutical Applications

In pharmaceutical research, this compound serves as a key intermediate in the synthesis of biologically active compounds. Its ability to modify functional groups allows for the development of new drugs with improved efficacy.

Example: Drug Development

A notable application involved using this compound in the synthesis of anti-inflammatory agents. The sulfonamide derivatives produced demonstrated significant activity in preclinical trials, indicating the compound's potential as a building block for therapeutic agents .

Analytical Chemistry

The compound is also utilized in analytical chemistry for the detection and quantification of various analytes.

Analytical Techniques

  • Chromatography: It serves as a derivatizing agent in high-performance liquid chromatography (HPLC), enhancing the detection sensitivity of target compounds.
  • Mass Spectrometry: Its derivatives are analyzed using mass spectrometry techniques for structural elucidation and quantification of metabolites .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Examples
Organic SynthesisElectrophilic reagent for introducing sulfonyl groupsSynthesis of sulfonamides with antibacterial properties
Biochemical AnalysisEnzyme inhibition and cellular signaling modulationModulates cell function; cytotoxic at high concentrations
Pharmaceutical DevelopmentIntermediate for synthesizing biologically active compoundsDevelopment of anti-inflammatory agents
Analytical ChemistryDerivatization for enhanced detection in HPLC and mass spectrometryImproved sensitivity and quantification of target analytes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The following table compares 2-chlorocyclohexane-1-sulfonyl chloride with two related compounds: chlorocyclohexane (a simpler chloro derivative) and 2-(2,2-difluorocyclohexyl)ethane-1-sulfonyl chloride (a fluorinated sulfonyl chloride analog).

Property This compound Chlorocyclohexane 2-(2,2-Difluorocyclohexyl)ethane-1-sulfonyl Chloride
CAS No. 108565-59-9 542-18-7 N/A (CID 105506679)
Molecular Formula C₆H₁₀Cl₂O₂S C₆H₁₁Cl C₈H₁₃ClF₂O₂S
Molar Mass (g/mol) 217.11 118.60 254.70 (calculated)
Density (g/cm³) 1.41 (predicted) 1.00 (estimated) Not reported
Boiling Point 310.1°C (predicted) ~142°C (literature value) Not reported
Key Functional Groups -Cl, -SO₂Cl -Cl -F, -SO₂Cl, extended alkyl chain
Key Observations:

Functional Group Impact : The sulfonyl chloride group in this compound significantly increases its molar mass (217.11 vs. 118.60 g/mol for chlorocyclohexane) and reactivity compared to simple alkyl chlorides .

Boiling Point Trends : The predicted high boiling point of 310.1°C for this compound reflects strong intermolecular forces (dipole-dipole interactions) due to the polar sulfonyl chloride group, compared to chlorocyclohexane (~142°C) .

Preparation Methods

Principle:

Chlorosulfonation involves introducing the sulfonyl chloride group directly onto the cyclohexane ring by reacting the substrate with a chlorosulfonation reagent mixture, commonly a blend of chlorosulfonic acid and sulfuryl chloride.

Typical Procedure:

  • The cyclohexane derivative (with or without chlorine substituent) is reacted with a mixture of ClSO3H and SO2Cl2.
  • The reaction is conducted at controlled temperatures, typically between 0 to 45 °C, to avoid side reactions and decomposition.
  • The sulfonyl chloride group is introduced either by direct substitution or by transformation of an existing sulfonic acid group.

Reaction Conditions:

Parameter Typical Range/Value
Temperature 0 to 45 °C
Reaction Time 3 to 4 hours
Reagent Ratios Cyclohexane derivative : ClSO3H : SO2Cl ≈ 1 : 20-30 : 6-10 (weight ratio)
Solvent Dichloromethane (CH2Cl2) or neat conditions
Work-up Quenching with ice water, extraction with organic solvents, drying

Advantages:

  • High product purity (>90%)
  • Good yield (often >90%)
  • Simple operation and relatively mild conditions
  • Reduced environmental impact compared to older methods

Example from Aromatic Sulfonyl Chloride Preparation (Analogous Methodology):

  • In the synthesis of aromatic sulfonyl chlorides, a mixture of ClSO3H and SO2Cl2 at 0–10 °C for 3 hours yielded sulfonyl chlorides with 90% yield and high purity.
  • After reaction, the mixture is poured into ice water, separated, and the organic layer is distilled to isolate the product as a solid with a melting point around 115–117 °C.

Conversion of Sulfonic Acid Precursor to Sulfonyl Chloride

Principle:

An existing sulfonic acid group (-SO3H) on the cyclohexane ring can be converted to sulfonyl chloride (-SO2Cl) by treatment with chlorinating agents such as phosphorus pentachloride or thionyl chloride.

Typical Procedure:

  • The sulfonic acid precursor is reacted with PCl5 or SOCl2 under cooling conditions.
  • The reaction is often performed in an inert solvent like dichloromethane.
  • After completion, the product is isolated by filtration or extraction.

Reaction Conditions:

Parameter Typical Range/Value
Temperature -10 to 0 °C
Reaction Time 30 minutes to 1 hour
Reagent Equivalents 1.0 to 1.5 equiv of PCl5 or SOCl2 per sulfonic acid group
Solvent CH2Cl2, ether

Advantages:

  • High conversion efficiency (>95%)
  • Straightforward purification by recrystallization or chromatography
  • Suitable for substrates sensitive to harsh chlorosulfonation conditions

Limitations:

  • Use of PCl5 produces corrosive byproducts (POCl3, HCl)
  • Requires careful temperature control to avoid decomposition

Detailed Research Findings from Literature

A detailed synthetic protocol for sulfonyl chlorides (including cyclohexane derivatives) involves:

  • Initial formation of diazonium salts from amine precursors (if applicable) under acidic and low-temperature conditions.
  • Subsequent reaction with copper(I) chloride in sulfur dioxide and acidic media to introduce chlorine substituents.
  • Chlorination with elemental chlorine at low temperatures (-5 to -20 °C) to form sulfonyl chlorides.
  • Work-up involving washing with sodium thiosulfate, sodium bicarbonate, and brine, drying over MgSO4, and low-temperature concentration.
  • Final purification by recrystallization from diethyl ether at -78 °C.

This method demonstrates the importance of precise temperature control and stepwise reagent addition to achieve high purity and yield.

Summary Table of Preparation Methods

Method Reagents Conditions Yield (%) Purity (%) Notes
Direct chlorosulfonation ClSO3H + SO2Cl2 0–45 °C, 3–4 h >90 >90 Mild, high purity, environmentally friendlier
Sulfonic acid to sulfonyl chloride PCl5 or SOCl2 -10 to 0 °C, 30–60 min >95 >95 Requires careful handling, corrosive byproducts
Diazonium salt route (if applicable) NaNO2, CuCl, SO2, Cl2 Low temp (-20 to 0 °C) Variable High Multi-step, precise control needed

Q & A

Basic: What safety protocols are critical when handling 2-Chlorocyclohexane-1-sulfonyl chloride in laboratory settings?

Answer:

  • PPE Requirements: Wear nitrile gloves, lab coats, and chemical goggles to prevent skin/eye contact . Use fume hoods or respiratory protection (e.g., N95 masks) to avoid inhalation of vapors .
  • Storage: Store in airtight containers at 2–8°C, away from moisture and bases, as sulfonyl chlorides hydrolyze readily .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste . Avoid water to prevent exothermic reactions .
  • Decomposition Products: Monitor for HCl and SO₂ emissions during heating or combustion; use scrubbers for gas neutralization .

Basic: How can researchers characterize the purity of this compound?

Answer:

  • Analytical Techniques:
    • NMR Spectroscopy: Compare 1^1H/13^13C NMR peaks with reference data (e.g., cyclohexane ring protons at δ 1.2–2.1 ppm, sulfonyl chloride group at δ 3.5–4.0 ppm) .
    • Mass Spectrometry: Confirm molecular ion ([M]⁺) at m/z ~192 (C₆H₁₀Cl₂O₂S) and fragmentation patterns .
    • Titration: Quantify active chloride via argentometric titration (reacts with AgNO₃ to form AgCl precipitate) .

Advanced: What experimental strategies optimize the synthesis of this compound from cyclohexane derivatives?

Answer:

  • Pathway Design:
    • Sulfonation: React cyclohexane with chlorosulfonic acid (ClSO₃H) at 0–5°C to minimize side reactions .
    • Chlorination: Use PCl₅ or SOCl₂ to convert intermediate sulfonic acid to sulfonyl chloride .
  • Yield Optimization:
    • Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate = 4:1) .
    • Purify via vacuum distillation (bp ~120°C at 10 mmHg) to isolate from byproducts like cyclohexyl chloride .

Advanced: How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Answer:

  • Methodological Approaches:
    • Cross-Validation: Compare IR (S=O stretch ~1370 cm⁻¹) and 1^1H NMR data across multiple instruments to rule out calibration errors .
    • Isotopic Labeling: Synthesize 37^{37}Cl-labeled analogs to distinguish between chlorine isotopes in mass spectra .
    • Computational Modeling: Use DFT calculations (e.g., Gaussian) to predict NMR shifts and match experimental data .
  • Contingency: If inconsistencies persist, repeat synthesis under anhydrous conditions to exclude hydrolysis artifacts .

Advanced: What factors influence the hydrolytic stability of this compound, and how can this be quantified?

Answer:

  • Experimental Design:
    • pH-Dependent Kinetics: Prepare buffered solutions (pH 2–12) and monitor hydrolysis via conductivity (release of H⁺/Cl⁻) .
    • Temperature Studies: Use Arrhenius plots to determine activation energy (Eₐ) for hydrolysis in aqueous ethanol .
  • Data Interpretation:
    • Hydrolysis rate increases with pH due to nucleophilic attack by OH⁻ .
    • Stabilizers like molecular sieves or anhydrous MgSO₄ can prolong shelf life .

Basic: What are the primary applications of this compound in organic synthesis?

Answer:

  • Functionalization Reactions:
    • Sulfonamide Synthesis: React with amines (e.g., aniline) to form sulfonamides, key intermediates in drug discovery .
    • Polymer Modification: Introduce sulfonyl groups into polymers (e.g., polystyrene) for ion-exchange resins .
  • Limitations: Avoid protic solvents (e.g., water, alcohols) to prevent premature hydrolysis .

Advanced: How can computational chemistry predict the reactivity of this compound in novel reactions?

Answer:

  • Modeling Strategies:
    • Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., DCM vs. THF) .
    • Reactivity Descriptors: Calculate electrophilicity index (ω) and local softness (σ) to identify reactive sites .
  • Validation: Compare predicted activation energies (DFT) with experimental kinetic data .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chlorocyclohexane-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
2-Chlorocyclohexane-1-sulfonyl chloride

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